(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Overview
Description
®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyrazolo[4,3-d]pyrimidinone core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidinone core and the subsequent functionalization of the piperidine and phenylbutanoyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as alkyl halides, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production of high-purity material .
Chemical Reactions Analysis
Types of Reactions
®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the phenylbutanoyl moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would produce an alcohol .
Scientific Research Applications
Chemistry
In chemistry, ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, this compound may be used to study the interactions between small molecules and biological targets. Its potential biological activity makes it a candidate for drug discovery and development .
Medicine
In medicine, ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases .
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it a valuable tool for industrial applications .
Mechanism of Action
The mechanism of action of ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. By binding to these targets, the compound can modulate their activity and produce a therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
- ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile
- ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
What sets ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one apart from similar compounds is its unique combination of functional groups and structural features. This allows it to interact with a different set of molecular targets and exhibit distinct biological activities .
Properties
Molecular Formula |
C25H31N5O3 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
6-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methyl-3-prop-1-en-2-ylpyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C25H31N5O3/c1-17(2)23-21-22(27-28(23)4)24(32)30(16-26-21)15-25(33)10-12-29(13-11-25)20(31)14-18(3)19-8-6-5-7-9-19/h5-9,16,18,33H,1,10-15H2,2-4H3/t18-/m1/s1 |
InChI Key |
DCUPIMILEVPMGQ-GOSISDBHSA-N |
Isomeric SMILES |
C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C(=C)C)O)C4=CC=CC=C4 |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C(=C)C)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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